1-Iodo-3-methoxy-2,4-dimethylbenzene
Overview
Description
1-Iodo-3-methoxy-2,4-dimethylbenzene is an organic compound with the molecular formula C₉H₁₁IO and a molecular weight of 262.088 g/mol . It is a derivative of benzene, where the benzene ring is substituted with iodine, methoxy, and two methyl groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-3-methoxy-2,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 3-methoxy-2,4-dimethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction typically occurs under mild conditions, ensuring the preservation of the aromatic ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-3-methoxy-2,4-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as in the copper-catalyzed halogen exchange reaction.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while the aromatic ring can be reduced under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Products like 3-methoxy-2,4-dimethylbenzene derivatives with different halogens.
Oxidation: Products like 3-methoxy-2,4-dimethylbenzoic acid.
Reduction: Products like 3-methoxy-2,4-dimethylcyclohexane.
Scientific Research Applications
1-Iodo-3-methoxy-2,4-dimethylbenzene is utilized in various scientific research fields, including:
Biology: In the study of enzyme-catalyzed reactions involving aromatic compounds.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which 1-iodo-3-methoxy-2,4-dimethylbenzene exerts its effects involves electrophilic aromatic substitution. The iodine atom, being a good leaving group, facilitates the substitution reactions. The methoxy group, being an electron-donating group, activates the aromatic ring towards electrophilic attack, enhancing the reactivity of the compound .
Comparison with Similar Compounds
1-Iodo-2,4-dimethylbenzene: Similar structure but lacks the methoxy group, making it less reactive in certain substitution reactions.
1-Iodo-3,5-dimethylbenzene: Similar structure but with different positions of the methyl groups, affecting its reactivity and physical properties.
1-Iodo-4-methoxy-2,3-dimethylbenzene: Similar structure but with different positions of the substituents, influencing its chemical behavior.
Uniqueness: 1-Iodo-3-methoxy-2,4-dimethylbenzene is unique due to the presence of both iodine and methoxy groups, which significantly enhance its reactivity in electrophilic aromatic substitution reactions. The specific arrangement of substituents also imparts distinct physical and chemical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-iodo-3-methoxy-2,4-dimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-6-4-5-8(10)7(2)9(6)11-3/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTMCIGMGFDKGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)I)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288953 | |
Record name | 1-Iodo-3-methoxy-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701288953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135630-63-6 | |
Record name | 1-Iodo-3-methoxy-2,4-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135630-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Iodo-3-methoxy-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701288953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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